molecular formula C13H19Cl2NO2 B133244 Cloranolol CAS No. 39563-28-5

Cloranolol

Cat. No. B133244
CAS RN: 39563-28-5
M. Wt: 292.2 g/mol
InChI Key: XYCMOTOFHFTUIU-UHFFFAOYSA-N
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Description

Determination of Cloranolol Residues

The study titled "Determination of Residues of Cloransulam-methyl in Soybeans and Soybean Forage, Hay, and Processed Commodities by Capillary Gas Chromatography with Mass Spectrometric Detection" focuses on the analytical methodology for detecting cloransulam-methyl residues in soybeans and related products. The method involves purification using C18 and neutral alumina solid phase extraction and derivatization to N-methylcloransulam-methyl for quantitation and confirmation of residues .

Effects on Soil Microorganisms

Another study, "Effects of cloransulam-methyl and diclosulam on soil nitrogen and carbon cycle-related microorganisms," examines the impact of these herbicides on soil microbes. The research indicates that cloransulam-methyl and diclosulam can affect the abundance of functional bacteria related to pesticide degradation and influence nitrification and denitrification reactions. The study also explores the activation of β-glucosidase and urease enzymes by these herbicides, providing insights into their environmental risks .

Molecular Structure Analysis

The paper "SKELETAL MOLECULAR STRUCTURE OF CLOSO-2,3-DICARBAHEXABORANE(6) FROM MICROWAVE SPECTRAL STUDIES" discusses the molecular structure of a different compound, closo-2,3-dicarbahexaborane(6), determined through microwave spectral studies of various isotopic species. This research provides precise bond lengths and the dipole moment of the molecule, contributing to the understanding of its molecular structure .

Extraction from Soil

Lastly, "Extraction of cloransulam-methyl from soil with subcritical water and supercritical CO2" compares the efficiency of different extraction methods for cloransulam-methyl from soil. The study finds that supercritical CO2 is less efficient than conventional organic solvents and that water can be as effective as organic solvents for extraction, although hydrolysis of cloransulam-methyl occurs at higher temperatures .

Scientific Research Applications

1. Herbicide Use and Environmental Impact

Cloransulam-methyl, a compound related to Cloranolol, is used as a herbicide for controlling broadleaf weeds in various crops. It has been studied for its environmental impact, particularly on soil microorganisms. Research indicates that cloransulam-methyl increases the abundance of functional bacteria related to pesticide degradation and affects soil nitrogen and carbon cycle-related microorganisms. These studies provide insights into the environmental risks and benefits of using this herbicide (Zhang et al., 2021); (Billington et al., 2010).

2. Pharmacokinetics in Animals

Studies on the nature of cloransulam-methyl residue in lactating goats have provided insights into its pharmacokinetics in animals. These studies found that cloransulam-methyl is rapidly excreted with very low bioaccumulation potential, indicating its safety in animal health contexts (Lewer et al., 2000).

3. Quality Control in Herbal Medicine

Research into the quality control of compound liquorice tablets (CLQTs), which contain components related to Cloranolol, has led to the development of innovative methods for ensuring the quality of complex herbal medicines. These methods include high-performance liquid chromatography and multi-wavelength maximization fusion profiling, contributing significantly to the field of pharmaceutical quality control (Gong et al., 2021).

4. Analysis in Food Products

The analysis of triazolopyrimidine sulfoanilide herbicides, including compounds similar to Cloranolol, in food products like soy milk is crucial for ensuring food safety. Techniques such as capillary electrophoresis-mass spectrometry have been developed for this purpose, highlighting the importance of detecting trace levels of herbicides in food products (Hernández-Borges et al., 2005).

5. Impact on Crop Sensitivity

Studies have also been conducted to understand the sensitivity of various crops like sweet corn and potatoes to cloransulam-methyl soil residues. These studies are essential for determining the safe use of this herbicide in agricultural practices, ensuring crop health and yield (Felix et al., 2002).

properties

IUPAC Name

1-(tert-butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO2/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCMOTOFHFTUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54247-25-5 (hydrochloride)
Record name Cloranolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30865962
Record name 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cloranolol

CAS RN

39563-28-5
Record name Cloranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39563-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloranolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039563285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13508
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLORANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3U058H86V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
J Kulcsár-Gergely - Arzneimittel-forschung, 1989 - europepmc.org
… Cloranolol decreased cP-450, prolonged hexobarbital anaesthesia and inhibited … Both cloranolol and talinolol elicited an initial rapid hyperglycaemia with normal liver glycogen content. …
Number of citations: 2 europepmc.org
TEKE Szantagh, J Eggenhofer - Springer
… on placebo and 222 patients on cloranolol. CNS complaints were most common, … cloranolol compared with 37-54% of patients on placebo. Complaints occurring only during cloranolol …
Number of citations: 0 link.springer.com
HJ Song, J Lee, YJ Kim, SY Jung, HJ Kim, NK Choi… - Bone, 2012 - Elsevier
… Amosulalol, nipradilol, and cloranolol had no DDD listed, thus we treated dose of 3 tablets as DDD for these 3 drugs; 20 mg, 9 mg, and 9 mg respectively. Cumulative dose of beta …
Number of citations: 61 www.sciencedirect.com
S Soni, BP Dwivedee, UC Banerjee - ChemNanoMat, 2018 - Wiley Online Library
Herein we report an expeditious and facile sonochemical synthesis method that takes just a few minutes to produce organic‐inorganic hybrid nanoflowers and their application as a …
Number of citations: 19 onlinelibrary.wiley.com
M Thevis, G Opfermann… - Biomedical …, 2001 - Wiley Online Library
Beta‐receptor blocking agents are present on the international market in a huge variety. The International Olympic Committee prohibits the use of these drugs in several sport sections …
AV Syrenskiĭ, VA Tsyrlin - Eksperimental'naia i Klinicheskaia …, 1995 - europepmc.org
Experiments in anesthesized cats have shown that the two non-selective beta-adrenergic blocking drugs anapriline (propranolol) and tobanum (cloranolol hydrochloride) enhance …
Number of citations: 2 europepmc.org
P Borowiecki, B Zdun, N Popow, M Wiklińska, T Reiter… - RSC …, 2022 - pubs.rsc.org
Efficient chemoenzymatic routes toward the synthesis of both enantiomers of adrenergic β-blockers were accomplished by identifying a central chiral building block, which was first …
Number of citations: 3 pubs.rsc.org
S Soni, BP Dwivedee, VK Sharma, G Patel… - Chirality, 2018 - Wiley Online Library
… The enantiopure intermediates obtained by lipase‐catalyzed kinetic resolution can be used for the enantiopure synthesis of cloranolol (a nonselective β‐blocker)23,40 …
Number of citations: 5 onlinelibrary.wiley.com
J Gálvez, R García-Domenech… - Journal of Molecular …, 1996 - Elsevier
Discriminant analysis applied to SAR studies using topological descriptors allows us to plot frequency distribution diagrams: a function of the number of drugs within an interval of values …
Number of citations: 133 www.sciencedirect.com
AE Czeizel - Mutation Research/Environmental Mutagenesis and …, 1994 - Elsevier
The majority of persons attempting suicide are young (peak in the 17–19 age group), female (68%), otherwise healthy, and use chemicals for this purpose (self-poisoning); 98% of these …
Number of citations: 33 www.sciencedirect.com

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